N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
“N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide” is a chemical compound with the CAS Number: 1185299-61-9 . It has a molecular weight of 329.31 . The IUPAC name for this compound is [1- (2-methoxyethyl)-4-piperidinyl]-N- (tetrahydro-2-furanylmethyl)methanamine dihydrochloride .
Synthesis Analysis
The synthesis of piperidine derivatives, such as the compound , is a significant area of research in modern organic chemistry . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .Molecular Structure Analysis
The compound has a complex molecular structure. The InChI code for this compound is 1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13 (5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H .Scientific Research Applications
Drug Design and Synthesis
Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Activity
Piperidines have been found to exhibit a wide range of biological activities . They are involved in multicomponent reactions that contribute to their pharmacological activity .
Cancer Treatment
Some N-(piperidine-4-yl) benzamide compounds have been synthesized and investigated for their effect against cancer cells . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Hydrogenation
Piperidines are involved in hydrogenation reactions . These reactions are important in various industrial processes, including the production of pharmaceuticals .
Cyclization
Piperidines participate in cyclization reactions . These reactions are crucial in the synthesis of many organic compounds, including those with medicinal properties .
Amination
Piperidines are involved in amination reactions . These reactions are important in the production of amines, which are used in the manufacture of pharmaceuticals, dyes, and polymers .
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide”, is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .
properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-14-4-5-17(15(2)12-14)23(20,21)18-13-16-6-8-19(9-7-16)10-11-22-3/h4-5,12,16,18H,6-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUHHCMBVMCTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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